
ALS-8112
Übersicht
Beschreibung
ALS-8112 ist ein potenter und selektiver Inhibitor der Respiratorischen Syncytialvirus (RSV)-Polymerase. Es ist bekannt für seine antivirale Aktivität, insbesondere gegen RSV, das eine Hauptursache für Atemwegsinfektionen bei Säuglingen und älteren Menschen ist . Die Verbindung wirkt durch Hemmung der RNA-Polymerase-Aktivität des Virus, wodurch dessen Replikation verhindert wird .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst typischerweise die Bildung eines Nukleosid-Analogs, das dann phosphoryliert wird, um die aktive Triphosphatform zu erzeugen. Die wichtigsten Schritte sind:
Nukleosidbildung: Der erste Schritt umfasst die Synthese des Nukleosid-Analogs durch eine Reihe chemischer Reaktionen, darunter Glykosylierung und Nukleobasenmodifikation.
Phosphorylierung: Das Nukleosid-Analog wird dann mit bestimmten Reagenzien phosphoryliert, um das Triphosphat-Derivat zu bilden, das die aktive Form von this compound darstellt.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Wichtige Aspekte sind die Wahl der Lösungsmittel, die Temperaturkontrolle und die Reinigungstechniken wie Kristallisation und Chromatographie .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ALS-8112 is synthesized through a multi-step chemical process. The synthesis typically involves the formation of a nucleoside analog, which is then phosphorylated to produce the active triphosphate form. The key steps include:
Nucleoside Formation: The initial step involves the synthesis of the nucleoside analog through a series of chemical reactions, including glycosylation and nucleobase modification.
Phosphorylation: The nucleoside analog is then phosphorylated using specific reagents to form the triphosphate derivative, which is the active form of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
ALS-8112 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Nukleobasenrest.
Reduktion: Reduktionsreaktionen können den Nukleobasen- oder Zuckerrest modifizieren.
Substitution: Nukleophile Substitutionsreaktionen sind bei der Synthese von Nukleosid-Analogen häufig.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriumazid und Alkylhalogenide werden eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Nukleosid-Analoga und deren phosphorylierte Derivate. Die Triphosphatform von this compound ist aufgrund ihrer antiviralen Aktivität besonders wichtig .
Wissenschaftliche Forschungsanwendungen
Respiratory Syncytial Virus (RSV)
ALS-8112 has been primarily studied for its efficacy in treating RSV infections. Clinical trials have demonstrated significant reductions in viral load among treated subjects:
- Phase II Trials : In a randomized, double-blind study involving healthy adults, subjects treated with ALS-8176 (a derivative of this compound) showed a reduction in RSV load by 73% to 88% compared to placebo .
- Resistance Development : this compound has shown a high barrier to the development of viral resistance, making it a promising candidate for long-term treatment strategies .
Comparative Efficacy
This compound has been compared with other antiviral agents in various studies:
Compound | Target Virus | EC50 (μM) | Resistance Barrier |
---|---|---|---|
This compound | RSV A2 | 0.153 ± 0.076 | High |
ALS-8176 | RSV | 0.09 - 0.73 | High |
Fusion Inhibitors | RSV | Variable | Moderate |
Case Studies and Research Findings
- In Vitro Efficacy Against NiV : Recent studies have shown that this compound significantly reduces the cytopathic effect caused by Nipah virus (NiV) in vitro, indicating its potential applicability beyond RSV .
- Resistance Mechanisms : Research has identified specific mutations in the L gene of RSV associated with resistance to this compound, providing insights into how the virus adapts and how treatment regimens can be adjusted accordingly .
- Animal Models : Preclinical studies using non-human primates have confirmed the antiviral effects of ALS-8176 against RSV, supporting its transition into clinical settings for infants and other vulnerable populations .
Wirkmechanismus
ALS-8112 exerts its effects by inhibiting the RNA polymerase activity of RSV. The compound is converted into its active triphosphate form within the host cell. This triphosphate form then competes with natural nucleotides for incorporation into the viral RNA, leading to premature termination of RNA synthesis. This effectively halts viral replication .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Remdesivir: Ein weiteres Nukleosid-Analog mit antiviraler Aktivität gegen RSV und SARS-CoV-2.
Favipiravir: Ein breitband-antivirales Mittel, das die virale RNA-Polymerase angreift.
Ribavirin: Ein antivirales Mittel zur Behandlung von RSV und anderen Virusinfektionen.
Einzigartigkeit von ALS-8112
This compound ist aufgrund seiner hohen Selektivität und Wirksamkeit gegen die RSV-Polymerase einzigartig. Im Gegensatz zu einigen anderen Nukleosid-Analogen hat this compound ein niedrigeres Toxizitätsprofil und einen höheren therapeutischen Index, was es zu einem vielversprechenden Kandidaten für die antivirale Therapie macht .
Biologische Aktivität
ALS-8112, also known as lumicitabine, is a first-in-class nucleoside analog prodrug that has garnered attention for its antiviral activity against respiratory syncytial virus (RSV) and other paramyxoviruses. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical studies, resistance patterns, and pharmacokinetics.
This compound exerts its antiviral effects primarily through its active metabolite, this compound-triphosphate (this compound-TP). Upon entering the host cell, this compound is phosphorylated to this compound-TP, which selectively inhibits the viral RNA polymerase of RSV. This inhibition occurs via classic chain termination during RNA synthesis, making it highly effective against RSV without affecting host cell polymerases or unrelated viruses such as hepatitis C virus (HCV) .
Key Findings:
- Inhibition Mechanism : this compound-TP competes with cytidine triphosphate for binding to the RSV RNA-dependent RNA polymerase (RdRp), leading to termination of RNA synthesis .
- Selectivity : The compound shows high specificity for RSV and does not inhibit polymerases from host cells or HCV .
Efficacy in Clinical Studies
Clinical evaluations have demonstrated this compound's potent antiviral activity. In vitro studies indicate that this compound can inhibit RSV replication with an effective concentration (EC50) ranging from 0.09 to 0.73 μM and a 90% effective concentration (EC90) between 1.3 and 2.7 μM .
Clinical Trials:
- Phase I Study : In healthy adults, ALS-8176 (a related compound) showed a 73% to 88% reduction in RSV load compared to placebo .
- Phase II Trials : Ongoing studies are assessing the efficacy of ALS-8176 in infants hospitalized for bronchiolitis, with promising early results indicating significant viral load reductions .
Resistance Patterns
Resistance to this compound has been observed through mutations in the L gene of RSV, which encodes the viral RNA polymerase. Specific amino acid substitutions associated with resistance include M628L, A789V, L795I, and I796V . These mutations result in a marked increase in the EC50 for resistant strains compared to wild-type strains, indicating a substantial shift in drug potency.
Resistance Data:
Mutation | Amino Acid Change | EC50 Shift (μM) |
---|---|---|
M628L | Methionine to Leucine | 39-fold increase |
A789V | Alanine to Valine | Significant increase |
L795I | Leucine to Isoleucine | Significant increase |
I796V | Isoleucine to Valine | Significant increase |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized using population modeling techniques. After oral administration, this compound is rapidly converted into its active form within target tissues such as lung and bronchial epithelial cells. The estimated clearance rates are approximately 54.2 L/h/70 kg for this compound and 115 L/h/70 kg for its metabolite .
Key Pharmacokinetic Parameters:
Eigenschaften
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-5-(chloromethyl)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3O4/c11-3-10(4-16)7(17)6(12)8(19-10)15-2-1-5(13)14-9(15)18/h1-2,6-8,16-17H,3-4H2,(H2,13,14,18)/t6-,7+,8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSRKKBIPSQHOJ-IBCQBUCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@](O2)(CO)CCl)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701248923 | |
Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445379-92-9 | |
Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1445379-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Chloromethyl-2'-deoxy-2'-fluorocytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445379929 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4′-C-(Chloromethyl)-2′-deoxy-2′-fluorocytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701248923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALS-8112 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7795987MKM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.